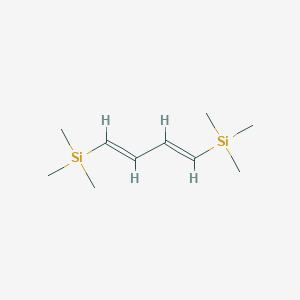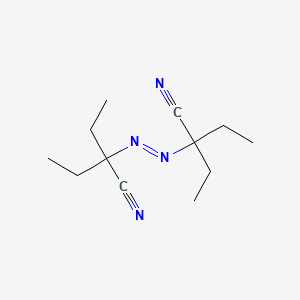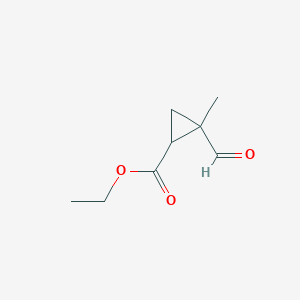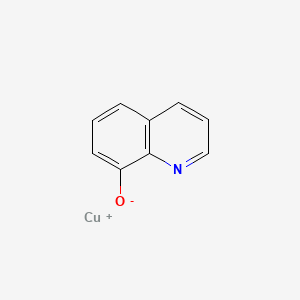
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- is an organosilicon compound with the molecular formula C10H22Si2 and a molecular weight of 198.4527 . This compound is characterized by the presence of silicon atoms in its structure, which imparts unique chemical properties compared to purely carbon-based compounds.
Preparation Methods
The synthesis of 2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of organosilicon reagents in a series of addition and elimination reactions to form the desired diene structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Scientific Research Applications
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of 2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- involves its interaction with molecular targets through its silicon atoms and diene structure. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- can be compared with other similar organosilicon compounds, such as:
3-Octen-5-yne, 2,2,7,7-tetramethyl-: This compound has a similar structure but contains a triple bond instead of a diene.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene: This compound belongs to the class of ketals and has different reactivity due to the presence of oxygen atoms.
The uniqueness of 2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- lies in its specific silicon-containing diene structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
22430-47-3 |
|---|---|
Molecular Formula |
C10H22Si2 |
Molecular Weight |
198.45 g/mol |
IUPAC Name |
trimethyl-[(1E,3E)-4-trimethylsilylbuta-1,3-dienyl]silane |
InChI |
InChI=1S/C10H22Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H,1-6H3/b9-7+,10-8+ |
InChI Key |
KTDRTOYQXRJJTE-FIFLTTCUSA-N |
Isomeric SMILES |
C[Si](/C=C/C=C/[Si](C)(C)C)(C)C |
Canonical SMILES |
C[Si](C)(C)C=CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)


![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
